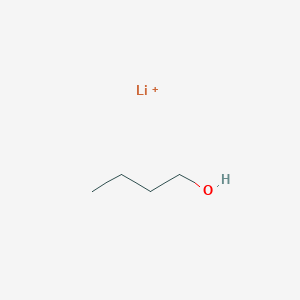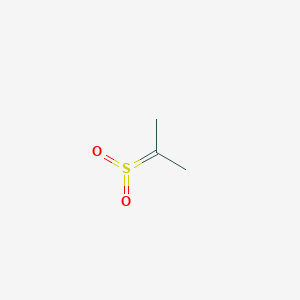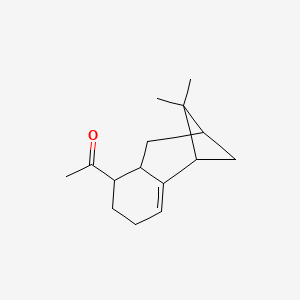
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a unique organosilicon compound that has garnered interest due to its distinctive chemical properties and potential applications in various fields. This compound features a trichlorosilyl group attached to a tetrahydro-1,10-phenanthroline backbone, making it a subject of study for its reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with trichlorosilane (HSiCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 1,2,3,4-tetrahydro-1,10-phenanthroline and trichlorosilane.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in a suitable solvent, such as toluene or dichloromethane, and allowed to react for a specified period. The product is then isolated and purified using standard techniques like distillation or chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trichlorosilane.
Analyse Chemischer Reaktionen
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
-
Oxidation: : The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reagents: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Conditions: Typically carried out at room temperature or under mild heating.
Products: Silanol or siloxane compounds.
-
Reduction: : The compound can be reduced to form silane derivatives.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in an inert atmosphere at low temperatures.
Products: Silane derivatives.
-
Substitution: : The trichlorosilyl group can undergo substitution reactions to form various organosilicon compounds.
Reagents: Nucleophiles such as alcohols, amines, or thiols.
Conditions: Typically carried out in the presence of a base, such as triethylamine (Et3N), at room temperature.
Products: Substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichlorosilyl groups into target molecules. It is also employed in the preparation of silicon-containing polymers and materials.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to its reactive trichlorosilyl group.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive silicon-containing compounds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline primarily involves the reactivity of the trichlorosilyl group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioconjugation, the trichlorosilyl group can react with nucleophilic sites on biomolecules, forming stable covalent bonds.
Vergleich Mit ähnlichen Verbindungen
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other trichlorosilyl-containing compounds, such as:
Hexachlorodisiloxane: Composed of two trichlorosilyl groups connected by an oxygen atom.
1,2-Bis(trichlorosilyl)ethane: Contains two trichlorosilyl groups attached to an ethane backbone.
The uniqueness of this compound lies in its tetrahydro-1,10-phenanthroline backbone, which imparts distinct chemical properties and reactivity compared to other trichlorosilyl compounds.
Eigenschaften
CAS-Nummer |
78271-96-2 |
|---|---|
Molekularformel |
C12H11Cl3N2Si |
Molekulargewicht |
317.7 g/mol |
IUPAC-Name |
trichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)silane |
InChI |
InChI=1S/C12H11Cl3N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI-Schlüssel |
KIFBGPWHWGHAPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


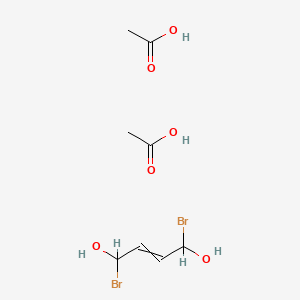
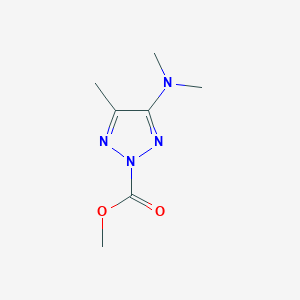
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
